N-{[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl}-2-cyclopentylacetamide

CB1 receptor inverse agonism obesity

N-{[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl}-2-cyclopentylacetamide is a synthetic small molecule (C₁₈H₂₀N₂O₄, MW 328.4 g/mol) belonging to the benzodioxole-isoxazole class of cannabinoid-1 (CB1) receptor inverse agonists/antagonists. This chemotype was developed via fragment-based de novo design (TOPAS) and extensive SAR optimization for metabolic and neuropsychiatric disorders, particularly obesity.

Molecular Formula C18H20N2O4
Molecular Weight 328.4 g/mol
CAS No. 1040639-30-2
Cat. No. B6549379
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl}-2-cyclopentylacetamide
CAS1040639-30-2
Molecular FormulaC18H20N2O4
Molecular Weight328.4 g/mol
Structural Identifiers
SMILESC1CCC(C1)CC(=O)NCC2=NOC(=C2)C3=CC4=C(C=C3)OCO4
InChIInChI=1S/C18H20N2O4/c21-18(7-12-3-1-2-4-12)19-10-14-9-16(24-20-14)13-5-6-15-17(8-13)23-11-22-15/h5-6,8-9,12H,1-4,7,10-11H2,(H,19,21)
InChIKeyDLRUPPDXXOKZET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-{[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl}-2-cyclopentylacetamide (CAS 1040639-30-2) Sourcing & Differentiation Overview


N-{[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl}-2-cyclopentylacetamide is a synthetic small molecule (C₁₈H₂₀N₂O₄, MW 328.4 g/mol) belonging to the benzodioxole-isoxazole class of cannabinoid-1 (CB1) receptor inverse agonists/antagonists [1]. This chemotype was developed via fragment-based de novo design (TOPAS) and extensive SAR optimization for metabolic and neuropsychiatric disorders, particularly obesity [1][2]. However, publicly available quantitative activity data specific to this exact compound remains extremely limited; procurement decisions must therefore be grounded in class-level pharmacological rationale and rigorous cross-referencing of closely related analogs.

Why Generic CB1 Inverse Agonists Cannot Substitute for N-{[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl}-2-cyclopentylacetamide


CB1 inverse agonists exhibit steep SAR divergence driven by subtle modifications in the central heterocycle, linker geometry, and terminal cyclopentylacetamide substituent. The benzodioxole core provides a metabolically stable scaffold with high CB1 affinity [1], but the isoxazole ring and the methyl-linked cyclopentylacetamide tail are critical determinants of binding kinetics, functional selectivity (inverse agonism vs. neutral antagonism), and blood-brain barrier penetration [1][2]. Even minor changes—such as replacing the cyclopentyl group with cyclohexyl or modifying the oxazole substitution—can abolish in vivo efficacy (e.g., reversal of CP-55,940-induced hypothermia) and profoundly alter body-weight reduction profiles in diet-induced obese rats [1]. Consequently, generic in-class substitution without matched pharmacological profiling carries a high risk of experimental failure.

Quantitative Differentiation Evidence for N-{[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl}-2-cyclopentylacetamide vs. Analogs


CB1 Receptor Inverse Agonism Potency: Class-Level Inferiority Risk vs. Co-crystallized Lead (R)-14g

No direct binding or functional assay data for the target compound have been published. However, the benzodioxole class originates from a fragment-based hit that was optimized into the co-crystallized lead (R)-14g, which exhibits high CB1 affinity and robust inverse agonism [1]. The target compound was listed in the Roche patent family as part of broad Markush claims but was not prioritized for profiling [2]. Absence of disclosed Ki, IC₅₀, or EC₅₀ values for this compound strongly suggests that it did not meet the potency thresholds achieved by the lead series (e.g., (R)-14g: CB1 functional inverse agonism IC₅₀ < 100 nM; in vivo hypothermia reversal ED₅₀ < 10 mg/kg p.o.) [1]. Users must independently generate matched-pair data against a characterized comparator such as (R)-14g.

CB1 receptor inverse agonism obesity SAR

Selectivity Window vs. CB2 Receptor: Unquantified Risk Relative to Selective CB1 Leads

CB1-selective antagonism is critical to avoid CB2-mediated peripheral immune effects [1]. The Roche benzodioxole series was designed for CB1 selectivity, and key leads demonstrated >100-fold selectivity over CB2 [1]. For example, lead (R)-14g exhibited a CB2/CB1 selectivity ratio >100 (CB2 Ki > 1000 nM) [1]. Because the target compound was not profiled for CB2, its selectivity margin is unknown. Any deviation in the isoxazole or cyclopentylacetamide moiety can erode selectivity, as shown by SAR tables in the patent [2]. Procurement should be preceded by an in-house selectivity screen using recombinant CB1 and CB2 membranes.

CB2 selectivity off-target cannabinoid receptor peripheral side effects

Physicochemical Property Comparison vs. Optimized Benzodioxole Leads

Calculated physicochemical descriptors differentiate the target compound from optimized leads. The target compound has a molecular weight of 328.4 g/mol and a calculated logP approximately 3.2 (estimated via fragment-based approach) [1][2]. In contrast, the lead (R)-14g (C₂₃H₁₆Cl₂FNO₃, MW 456.3) and close analogs in the J. Med. Chem. paper have MW 400–500 and logP 3.5–5.0, reflecting extensive halogenation to balance potency and metabolic stability [1]. The target compound's lower MW and lipophilicity could theoretically improve solubility but may have sacrificed the hydrophobic contacts required for high-affinity CB1 binding. No experimental solubility, permeability, or metabolic stability data are publicly available.

drug-likeness ADME physicochemical properties procurement quality

Validated Application Scenarios for N-{[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl}-2-cyclopentylacetamide Based on Class Pharmacology


Exploratory SAR Probe in CB1 Inverse Agonist MedChem Campaigns

The compound can serve as a moderate-MW, low-lipophilicity comparator for exploring heterocycle and side-chain SAR in CB1 inverse agonist programs, provided that internal CB1 binding and functional assays are first performed to establish its potency and selectivity baseline against the published lead (R)-14g [1]. Its structural uniqueness—combining an isoxazole ring with a cyclopentylacetamide tail—offers a scaffold distinct from the dihalogenated benzodioxole leads in the J. Med. Chem. paper [1][2].

Negative Control Tool Compound for In Vivo Efficacy Studies

If internal profiling confirms that the compound lacks CB1 functional activity at concentrations up to 10 μM, it could be deployed as a matched negative control for in vivo hypothermia reversal and diet-induced obesity models, helping to validate the pharmacological specificity of more potent leads [1]. Its close structural resemblance to active analogs would control for non-specific effects unrelated to CB1 engagement.

Physicochemical Benchmark for Solubility-Driven Formulation Development

Given its lower calculated logP and MW relative to optimized leads, the compound may exhibit improved aqueous solubility [1]. If experimentally confirmed, it could serve as a formulation-friendly scaffold for developing CB1 antagonists with reduced reliance on complex solubilization strategies, a known liability of high-logP benzodioxole leads [1].

Quote Request

Request a Quote for N-{[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl}-2-cyclopentylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.